4-Bromo-5-iodo-2-methyl-benzoic acid
Overview
Description
4-Bromo-5-iodo-2-methyl-benzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-methyl-benzoic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of 2-methyl-benzoic acid. The process begins with the bromination of 2-methyl-benzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and an oxidizing agent like nitric acid to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-iodo-2-methyl-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation and Reduction Reactions: Products include corresponding alcohols or ketones.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-Bromo-5-iodo-2-methyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methyl-benzoic acid depends on its specific application. In chemical reactions, the presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in various substitution and coupling reactions. The carboxylic acid group can interact with other functional groups, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
5-Bromo-2-iodo-4-methyl-benzoic acid: Similar in structure but with different substitution patterns on the benzene ring.
4-Bromo-2-methylbenzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
3-Bromo-5-iodobenzoic acid: Similar halogenation pattern but without the methyl group, affecting its chemical properties.
Uniqueness: 4-Bromo-5-iodo-2-methyl-benzoic acid is unique due to the specific positions of the bromine, iodine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
4-bromo-5-iodo-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWSYPOXDJYFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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